molecular formula C17H15F3O4S B2697288 1-(4-Hydroxy-3,5-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-ethanone CAS No. 344279-52-3

1-(4-Hydroxy-3,5-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-ethanone

Cat. No.: B2697288
CAS No.: 344279-52-3
M. Wt: 372.36
InChI Key: NFINZXOZQCLPNS-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-3,5-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-ethanone is a complex organic compound characterized by its unique structural features, including a hydroxyl group, methyl groups, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core phenyl structure. One common approach is the Friedel-Crafts acylation reaction, where an appropriate phenol derivative is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

  • Reduction: The trifluoromethyl group can be reduced to a trifluoromethyl alcohol.

  • Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of ketones or carboxylic acids.

  • Reduction: Formation of trifluoromethyl alcohols.

  • Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: Its unique structure makes it a potential candidate for studying enzyme inhibition and receptor binding.

  • Medicine: It may be explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.

  • Industry: It can be utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating biological processes. The exact mechanism would depend on the specific application and target of interest.

Comparison with Similar Compounds

This compound is unique due to its combination of hydroxyl, methyl, and trifluoromethyl groups. Similar compounds include:

  • 4-Hydroxy-3,5-dimethylacetophenone: Lacks the trifluoromethyl group.

  • 2-(Trifluoromethyl)benzenesulfonic acid: Lacks the hydroxyl and methyl groups.

  • 1-(4-Hydroxy-3,5-dimethylphenyl)ethanone: Lacks the sulfonyl group.

Properties

IUPAC Name

1-(4-hydroxy-3,5-dimethylphenyl)-2-[3-(trifluoromethyl)phenyl]sulfonylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3O4S/c1-10-6-12(7-11(2)16(10)22)15(21)9-25(23,24)14-5-3-4-13(8-14)17(18,19)20/h3-8,22H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFINZXOZQCLPNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(=O)CS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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